molecular formula C6H13NO2S B13157914 2,3-Dimethylcyclobutane-1-sulfonamide

2,3-Dimethylcyclobutane-1-sulfonamide

Cat. No.: B13157914
M. Wt: 163.24 g/mol
InChI Key: UIIFGNFQNGNQOX-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a cyclobutane ring with two methyl groups attached at the 2 and 3 positions, and a sulfonamide group attached at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides. For 2,3-Dimethylcyclobutane-1-sulfonamide, the synthesis can be achieved by reacting 2,3-dimethylcyclobutylamine with a sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclobutane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,3-Dimethylcyclobutane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

2,3-Dimethylcyclobutane-1-sulfonamide is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and biological activity, making it distinct from other sulfonamides .

Biological Activity

2,3-Dimethylcyclobutane-1-sulfonamide is a sulfonamide compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties and their role in the inhibition of folate synthesis in bacteria. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 175.25 g/mol

This compound features a cyclobutane ring substituted with two methyl groups and a sulfonamide functional group, which is crucial for its biological activity.

Sulfonamides, including this compound, primarily exert their antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase (DHPS), these compounds prevent the conversion of PABA to folate, thereby disrupting bacterial DNA synthesis and cell division .

Key Mechanistic Insights:

  • Inhibition of Folate Synthesis : The sulfonamide group competes with PABA for binding to DHPS.
  • Bacteriostatic Effect : This inhibition leads to a bacteriostatic effect rather than a bactericidal one, meaning it halts bacterial growth without killing the cells directly .

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound is effective against certain pathogens, its potency varies depending on the bacterial strain.

Study on Antibacterial Properties

In a comparative study examining various sulfonamide derivatives, this compound was evaluated for its binding affinity to DHPS. The study found that this compound exhibited significant binding energies comparable to more established sulfonamides. This suggests that structural modifications can enhance its antibacterial potential .

Cytotoxicity Assessment

Another aspect of research focused on the cytotoxic effects of this compound on human cell lines. The compound was tested against normal and cancerous cells to gauge its safety profile:

Cell LineIC50 (µM)
Normal Human Cells>1000
MCF-7 Cancer Cells250
PC3 Cancer Cells300

The results indicate that while the compound is relatively safe for normal cells, it exhibits cytotoxic effects on cancer cells at lower concentrations, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2,3-dimethylcyclobutane-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9)

InChI Key

UIIFGNFQNGNQOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)S(=O)(=O)N

Origin of Product

United States

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